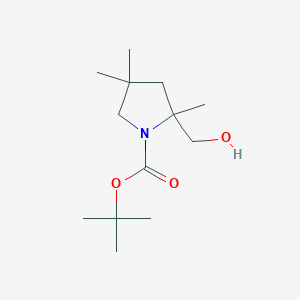

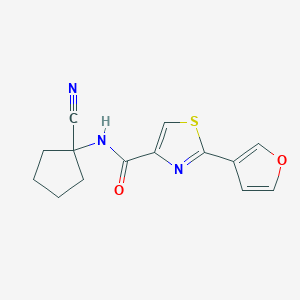

![molecular formula C18H15BrN4O2 B2514823 2-(4-bromobenzyl)-8-phényl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941887-47-4](/img/structure/B2514823.png)

2-(4-bromobenzyl)-8-phényl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione" is a derivative of imidazo[1,5-a]-1,3,5-triazine, which is a class of compounds known for their potential biological activities, including antiviral properties. The presence of benzyl and thio structural units in similar compounds has been found to be crucial for selective biological activity against viruses such as influenza A and respiratory syncytial virus .

Synthesis Analysis

The synthesis of related benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives involves cyclization and rearrangement reactions, as well as substitutions with various benzyl groups . The synthesis of similar triazine derivatives, such as 1,2,4-triazin-3,5(2H,4H)-dione derivatives, has been optimized using reactions with benzyl bromide and potassium carbonate in dry acetone, catalyzed by 18-crown-6-ether, to afford good yields . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H- and 13C-NMR, MS spectrum, IR spectroscopy, and elemental analysis. Single-crystal X-ray diffraction experiments have been used to determine the crystal structure of similar compounds, revealing intermolecular interactions and dihedral angles between benzene rings . These techniques would be applicable in analyzing the molecular structure of "2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione".

Chemical Reactions Analysis

The chemical reactions of related triazine derivatives include transformations to fused triazine systems and reactions with arylhydrazines or heteroarylhydrazines to yield hydrazones or other fused ring systems . The reactivity of these compounds can be correlated with their structure using theoretical calculations . These insights could guide the analysis of the chemical reactions that "2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been deduced from their molecular structures and intermolecular interactions. The density, melting points, and solubility of these compounds can be influenced by the presence of benzyl groups and the overall molecular geometry . Analyzing the physical and chemical properties of the compound would involve similar considerations and could provide insights into its stability, solubility, and potential applications in various fields.

Applications De Recherche Scientifique

- Des chercheurs ont développé une méthode photo-induite pour la synthèse d'azauracils en utilisant ce composé. Contrairement aux méthodes traditionnelles, cette approche est indépendante et peut même être alimentée par la lumière du soleil .

- La fusion de 1,2,4-triazoles avec d'autres cycles hétérocycliques a suscité de l'intérêt en raison de ses diverses applications. Celles-ci incluent les agents antibactériens, antiviraux, antitumoraux et anti-inflammatoires, ainsi que les pesticides, herbicides, colorants, lubrifiants et réactifs analytiques .

- Les dérivés de 1,3,5-triazine servent de phases stationnaires chirales. Par exemple, ils agissent comme des agents de solvatation chiraux pour déterminer l'excès énantiomérique par spectroscopie RMN et la configuration absolue par dichroïsme circulaire .

- Une approche d'hybridation moléculaire a conduit à la conception, la synthèse et la caractérisation de dérivés de 3-amino-1,2,4-triazine. Ces composés présentent une inhibition puissante et sélective de sous-type de PDK (pyruvate déshydrogénase kinase) .

- Les composés 1,3,5-triazine trouvent des applications dans les complexes métalliques, les cristaux liquides, les calixarènes, les dendrimères, les polymères, et même comme agents de blanchiment optique dans les poudres à laver ménagères .

Arylation et alkylation photoinduites

Activités antimicrobiennes

Phases stationnaires chirales et détermination de la configuration absolue

Activité inhibitrice de PDK

Complexes métalliques et agents de blanchiment optique

Désordre de symétrie inhabituel dans la coordination métal-ligand

Orientations Futures

The research on the synthesis of various heterocyclic compounds has been centered to evaluate their biological activity and the related medicinal applications . Triazines and tetrazines are very common and significant moieties in biologically important molecules , suggesting they will continue to be an area of interest in future research.

Mécanisme D'action

Target of action

The compound belongs to the class of 1,2,4-triazines . Compounds in this class have been studied for various applications, including as energetic materials and in the development of new OLEDs . .

Mode of action

The mode of action of 1,2,4-triazines can vary widely depending on their specific structure and functional groups. Some 1,2,4-triazines have been found to exhibit thermally activated delayed fluorescence (TADF) and aggregation-induced emission enhancement (AIEE) properties .

Biochemical pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Other 1,2,4-triazines have been used in the synthesis of energetic materials , suggesting they might interact with combustion or detonation pathways.

Result of action

Some 1,2,4-triazines have been found to have excellent detonation performance , suggesting they might cause significant physical changes in their environment.

Action environment

The action of this compound could be influenced by various environmental factors. For example, some 1,2,4-triazines have been found to have excellent thermal stability , suggesting they might be resistant to degradation at high temperatures.

Propriétés

IUPAC Name |

2-[(4-bromophenyl)methyl]-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN4O2/c19-14-8-6-13(7-9-14)12-23-17(25)16(24)22-11-10-21(18(22)20-23)15-4-2-1-3-5-15/h1-9H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPSLUULBGELMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

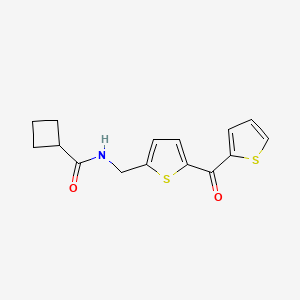

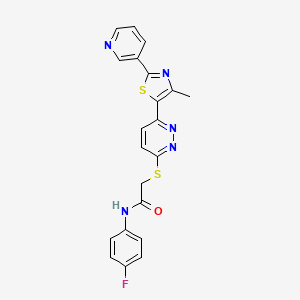

![N-(2-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2514741.png)

![2-Chloro-5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid](/img/structure/B2514744.png)

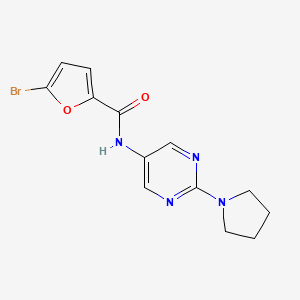

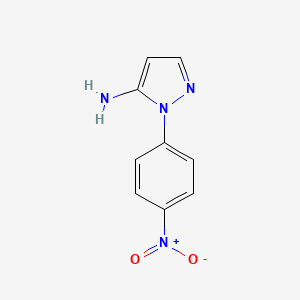

![(Z)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2514750.png)

![N-(3-methoxypropyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2514754.png)

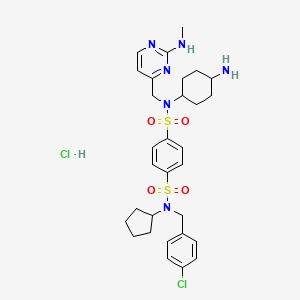

![3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514755.png)

![3-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2514759.png)

![2-{[(5-chloro-2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2514762.png)